molecular formula C6H3Br2F2NO2S B13084107 2,4-Dibromo-3,5-difluorobenzenesulfonamide

2,4-Dibromo-3,5-difluorobenzenesulfonamide

Cat. No.: B13084107
M. Wt: 350.97 g/mol
InChI Key: QKQJMRDYECQJBU-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H3Br2F2NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3,5-difluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-3,5-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-3,5-difluorobenzenesulfonamide is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles .

Properties

Molecular Formula

C6H3Br2F2NO2S

Molecular Weight

350.97 g/mol

IUPAC Name

2,4-dibromo-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C6H3Br2F2NO2S/c7-4-2(9)1-3(14(11,12)13)5(8)6(4)10/h1H,(H2,11,12,13)

InChI Key

QKQJMRDYECQJBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Br)F)Br)F

Origin of Product

United States

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